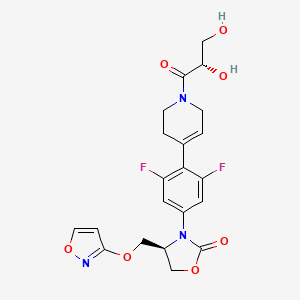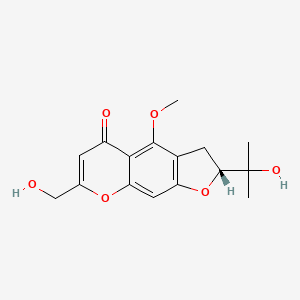![molecular formula C60H120N4O6 B11932944 3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione is a synthetic compound known for its role in the delivery of messenger RNA (mRNA) molecules in cancer immunotherapy. This compound is a type of ionizable lipid, which means it can carry a charge depending on the pH of its environment. It is particularly valued for its ability to form lipid nanoparticles that can encapsulate and protect mRNA, facilitating its delivery into cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione involves multiple organic synthesis steps. The process typically includes:
Amidation: The formation of amide bonds between the piperazine ring and the butyl chains.
Reduction: The reduction of intermediate compounds to achieve the desired hydroxyl groups on the dodecyl chains.
Esterification: The esterification of hydroxyl groups to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps to ensure the final product meets the required specifications for medical applications.
化学反应分析
Types of Reactions
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups on the dodecyl chains.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the amino moieties.
科学研究应用
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Facilitates the delivery of genetic material into cells, aiding in gene editing and therapy.
Medicine: Integral in the development of mRNA-based vaccines and cancer immunotherapies.
Industry: Employed in the formulation of lipid nanoparticles for drug delivery systems.
作用机制
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles protect the mRNA from degradation and facilitate its uptake by cells. Once inside the cell, the mRNA is released and translated into proteins that can trigger an immune response or perform other therapeutic functions. The molecular targets include cellular receptors and endosomal pathways that mediate the uptake and release of the mRNA.
相似化合物的比较
Similar Compounds
3,6-Bis(4-aminobutyl)piperazine-2,5-dione: Another compound used in lipid nanoparticle synthesis.
2,5-Piperazinedione derivatives: Various derivatives with different functional groups for specific applications.
Uniqueness
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione is unique due to its specific structure that allows for efficient mRNA encapsulation and delivery. Its ionizable nature at different pH levels enhances its versatility in various biological environments, making it a valuable tool in modern therapeutic applications.
属性
分子式 |
C60H120N4O6 |
|---|---|
分子量 |
993.6 g/mol |
IUPAC 名称 |
3,6-bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione |
InChI |
InChI=1S/C60H120N4O6/c1-5-9-13-17-21-25-29-33-41-53(65)49-63(50-54(66)42-34-30-26-22-18-14-10-6-2)47-39-37-45-57-59(69)62-58(60(70)61-57)46-38-40-48-64(51-55(67)43-35-31-27-23-19-15-11-7-3)52-56(68)44-36-32-28-24-20-16-12-8-4/h53-58,65-68H,5-52H2,1-4H3,(H,61,70)(H,62,69) |
InChI 键 |
ZISVTYVLWSZJAL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)


![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)


![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
